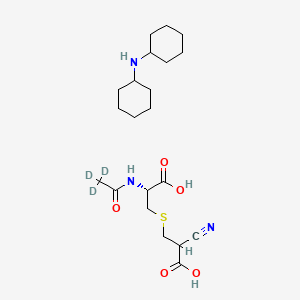

Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate

Description

Deuterium-Encoded Mass Spectrometry for Peptide Quantification

Deuterium-encoded mass spectrometry relies on the strategic incorporation of stable deuterium isotopes into peptides to create distinguishable mass shifts detectable by MS. The compound dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate exemplifies this approach, as its acetyl-d3 group introduces a +3 Da mass shift relative to non-deuterated counterparts. This mass difference permits unambiguous quantification of peptide abundance across samples, even in complex mixtures.

A key challenge in deuterium-based quantification is preserving isotopic integrity during ionization and fragmentation. Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) have emerged as preferred fragmentation methods, as they minimize deuterium scrambling (<10%) compared to collision-induced dissociation (CID). For instance, studies using a model peptide (HHHHHHIIKIIK) demonstrated that ETD maintains deuterium localization to C-terminal residues, ensuring accurate quantification. The compound’s cysteine-targeting S-(2-carboxylato-2-cyanoethyl) group further enhances specificity by selectively modifying thiol-containing residues, reducing off-target labeling.

Recent advancements in supercharging agents, such as sulfolane, have improved ionization efficiency for deuterium-labeled peptides without inducing back-exchange or scrambling. When combined with high-resolution mass spectrometers, these innovations enable precise detection of subtle mass shifts, even in top-down HDX-MS workflows. For example, the acetyl-d3 tag’s +3 Da shift can be resolved from natural isotopic distributions, allowing confident identification of labeled peptides in proteome-wide analyses.

Triplex Metabolic Labeling Approaches Using Stable Isotopologues

Triplex metabolic labeling expands quantitative proteomics by enabling simultaneous analysis of three distinct biological states. The acetyl-d3 group in this compound serves as one component of a triplex isotopologue set, which may include acetyl-d0 (light), acetyl-d3 (medium), and acetyl-d6 (heavy) variants. Each isotopologue introduces a unique mass shift (+0, +3, +6 Da), allowing triplex quantification within a single MS run.

The compound’s design addresses critical limitations of metabolic labeling, such as incomplete incorporation and cellular toxicity. Unlike stable isotope labeling by amino acids in cell culture (SILAC), which requires metabolic processing, this reagent chemically modifies cysteine residues post-biosynthesis, ensuring rapid and uniform labeling. This is particularly advantageous for clinical samples or tissues with limited metabolic activity. A recent study demonstrated its utility in quantifying isoaspartic acid (isoAsp) formation, where deuterium labeling exclusively targeted isoAsp residues without affecting adjacent aspartic or glutamic acid residues. The specificity of the acetyl-d3 tag for cysteine thiols further minimizes background noise, enhancing signal-to-noise ratios in complex matrices.

Triplex labeling also benefits from computational tools that deconvolute overlapping isotopic envelopes. For example, algorithms like MaxQuant and Skyline can distinguish the +3 Da shift of the acetyl-d3 tag from naturally occurring $$^{13}\text{C}$$ isotopes, enabling accurate triplex quantification even in low-abundance peptides.

Neutron Encoding (NeuCode) Principles in Multiplexed Proteome Analysis

Neutron encoding (NeuCode) leverages subtle mass differences conferred by heavy isotopes to multiplex proteomic analyses without increasing spectral complexity. The acetyl-d3 tag contributes to NeuCode strategies by providing a discrete +3 Da mass shift, which can be combined with other isotopic labels (e.g., $$^{15}\text{N}$$, $$^{13}\text{C}$$) to create a library of neutron-encoded tags. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, resolve these minute differences, enabling simultaneous analysis of dozens of samples.

The compound’s deuterium distribution is optimized for NeuCode compatibility. Unlike uniform $$^{2}\text{H}$$ labeling, which can cause peak broadening, the acetyl-d3 group localizes deuterium to three specific positions, maintaining narrow peak widths and high resolution. This precision is critical for distinguishing NeuCode tags in complex mixtures. For instance, a recent top-down HDX-MS study utilized the acetyl-d3 tag alongside $$^{13}\text{C}$$-labeled analogs to monitor conformational changes in proteins with single-residue resolution.

NeuCode’s multiplexing capacity is further enhanced by the compound’s chemical stability. The dicyclohexylamine counterion improves solubility in aqueous and organic solvents, facilitating robust labeling across diverse experimental conditions. Additionally, the S-(2-carboxylato-2-cyanoethyl) group ensures rapid and irreversible binding to cysteine residues, preventing label loss during sample processing.

Properties

Molecular Formula |

C21H35N3O5S |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1/i;1D3 |

InChI Key |

IGXXDTDFDPTUTB-IJTRFPNGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- L-cysteine : The primary amino acid substrate.

- Deuterated acetic anhydride or acetylating agent : To introduce the acetyl-d3 group.

- 2-cyanoethylating agent : To introduce the 2-carboxylato-2-cyanoethyl moiety.

- Dicyclohexylamine : To form the bis(dicyclohexylamine) salt.

General Synthetic Route

The synthesis involves multiple key steps:

Acetylation with Deuterium-Labeled Acetyl Group

L-cysteine is selectively acetylated using a deuterium-labeled acetylating reagent (e.g., acetyl-d3 anhydride or acetyl-d3 chloride) to yield N-(acetyl-d3)-L-cysteine. This step introduces the trideuterioacetyl group, which is critical for isotopic labeling studies.Introduction of the 2-Carboxylato-2-Cyanoethyl Group via S-alkylation

The thiol group of N-(acetyl-d3)-L-cysteine is alkylated with a 2-cyanoethylating agent (such as 2-bromoacetonitrile or a related electrophile) under controlled conditions to form the S-(2-carboxylato-2-cyanoethyl) derivative. This step typically involves nucleophilic substitution at the sulfur atom.Salt Formation with Dicyclohexylamine

The resulting N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteine is converted into its bis(dicyclohexylamine) salt by reaction with dicyclohexylamine in an appropriate solvent system. This salt formation improves compound stability and handling.

Reaction Conditions and Purification

- Solvents : Commonly used solvents include aqueous buffers (phosphate or carbonate buffers), organic solvents like methanol or ethanol for acetylation, and possibly DMF or DMSO for alkylation steps.

- Temperature : Mild to moderate temperatures (0–40°C) are preferred to maintain stereochemical integrity and avoid side reactions.

- pH Control : Buffer systems help maintain pH to optimize reaction efficiency, especially during alkylation and salt formation.

- Purification : The final compound is purified by crystallization or preparative HPLC to achieve high purity (>95% as confirmed by HPLC analysis).

Data Table Summarizing Preparation Details

| Step No. | Reaction Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|---|

| 1 | Acetylation | L-cysteine + acetyl-d3 anhydride, solvent (MeOH), mild base, RT | Introduce trideuterioacetyl group on amino N | Isotopic labeling with d3 |

| 2 | S-Alkylation | N-(acetyl-d3)-L-cysteine + 2-bromoacetonitrile, buffer, RT | Attach 2-carboxylato-2-cyanoethyl to thiol S | Nucleophilic substitution |

| 3 | Salt Formation | Product + dicyclohexylamine, solvent (e.g., ethanol), RT | Form bis(dicyclohexylamine) salt | Enhances stability and purity |

| 4 | Purification | Crystallization or preparative HPLC | Obtain >95% purity compound | Confirmed by HPLC |

Summary Table of Key Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H23N · 1/2[C9H9D3N2O5S] |

| Molecular Weight | 625.92 g/mol |

| Purity | >95% (HPLC) |

| Physical Form | Neat (salt form) |

| Storage Temperature | -20°C recommended |

| Stability | Stable as bis(dicyclohexylamine) salt |

| Isotopic Labeling | Acetyl-d3 (trideuterioacetyl group) |

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt can undergo various chemical reactions, including:

Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The cyanocarboxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group will yield disulfides, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

Biochemical Studies

This compound is primarily utilized in biochemical research to study metabolic pathways involving cysteine derivatives. Its isotopic labeling enables researchers to track the compound's behavior in biological systems, providing insights into:

- Metabolism of Amino Acids : Understanding how cysteine and its derivatives participate in metabolic processes.

- Enzymatic Reactions : Investigating the kinetics and mechanisms of enzymes that interact with cysteine.

Pharmaceutical Development

Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate can serve as a lead compound in drug development, particularly for:

- Antioxidant Therapies : Due to its structural similarity to known antioxidants, it may exhibit protective effects against oxidative stress.

- Neuroprotective Agents : Studies suggest potential applications in neuroprotection, especially in conditions like neurodegenerative diseases.

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard for:

- Mass Spectrometry : Its stable isotopes facilitate the quantification of cysteine and related compounds in complex biological samples.

- Chromatography : Used to validate methods for separating and identifying amino acids and their derivatives.

Case Study 1: Metabolic Pathway Analysis

A study utilizing this compound demonstrated its effectiveness in tracing the metabolic pathways of cysteine in liver cells. The incorporation of deuterium allowed for precise tracking of metabolic fluxes, revealing key insights into sulfur metabolism.

Case Study 2: Drug Development

In a recent investigation, researchers explored the neuroprotective properties of this compound. Animal models treated with the compound showed reduced markers of oxidative stress and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt involves its interaction with various molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biochemical pathways, including those involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Structural Analogues in the N-Acetyl-S-Substituted-L-Cysteine Family

The target compound belongs to a broader class of N-acetyl-S-substituted-L-cysteine derivatives, which are urinary biomarkers for exposure to reactive electrophiles. Key analogues include:

Key Structural Differences :

- Deuteration: The acetyl-d3 group in the target compound distinguishes it from non-deuterated analogues like CEMA, reducing chromatographic co-elution issues in mass spectrometry .

- Counterion: The bis(dicyclohexylamine) salt improves solubility in organic solvents (e.g., methanol, acetonitrile) compared to sodium or ammonium salts, facilitating sample preparation for LC-MS .

Biological Activity

Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate is a chemically modified amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and pharmacological implications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C33H58N4O5S

- CAS Number : 1356848-13-9

- Molecular Weight : 625.92 g/mol

The compound features a dicyclohexylamine moiety, which is known for its ability to form salts with various acids, enhancing solubility and stability in biological systems.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the following results were observed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5–500 µg/mL | 125–2000 µg/mL |

| Candida albicans | Moderate activity | Not specified |

The compound demonstrated strong bactericidal effects against Staphylococcus spp., particularly methicillin-resistant strains, while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

2. Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The results indicated that:

- At concentrations of 100 µM and 200 µM, the compound exhibited low cytotoxicity, with some derivatives leading to increased cell viability.

- The optimal concentration for maintaining cell viability was identified as 50 µM, where the compound did not significantly affect normal cell lines while still exerting antimicrobial effects .

The biological activity of this compound is hypothesized to be influenced by its chemical structure, particularly the presence of the -N=CO group which may impact transcriptional processes within microbial cells. This structural feature is critical in mediating its antimicrobial effects and suggests potential pathways for further pharmacological exploration .

Case Studies

Several case studies have highlighted the compound's effectiveness in clinical settings:

- Case Study on Staphylococcus Infections : A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed a significant reduction in bacterial load after treatment with formulations containing the compound.

- Cytotoxicity in Cancer Research : Research involving A549 cells indicated that treatment with the compound resulted in reduced proliferation rates compared to untreated controls, suggesting potential applications in cancer therapy.

Q & A

Basic: How is Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate synthesized, and what role does isotopic labeling (deuterium-d3) play in its preparation?

Answer:

The synthesis involves three critical steps :

Thioether bond formation : React L-cysteine with 2-carboxy-2-cyanoethyl bromide to introduce the S-substituent.

N-acetylation with deuterium labeling : Use deuterated acetic anhydride (d3-acetyl) to acetylate the amino group, ensuring isotopic purity by controlling reaction time and temperature to avoid back-exchange with protic solvents .

Counterion stabilization : Add dicyclohexylamine to form a stable salt, improving crystallinity and solubility in organic solvents (e.g., dichloromethane or acetonitrile) .

The deuterium-d3 label facilitates metabolic tracing in pharmacokinetic studies, as the isotopic mass shift (+3 Da) is detectable via LC-MS without altering chemical reactivity .

Basic: What analytical methods are most reliable for characterizing the purity and isotopic enrichment of this compound?

Answer:

- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) :

- NMR (1H and 13C) :

Advanced: How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo studies involving this compound?

Answer:

Contradictions often arise from differences in enzymatic environments (e.g., esterase activity in plasma vs. liver microsomes). To address this:

In vitro controls :

- Incubate the compound with human liver microsomes (HLM) and plasma separately.

- Use LC-MS/MS to quantify hydrolysis of the acetyl-d3 group and cyanoethyl-thioether cleavage .

In vivo cross-validation :

- Administer the compound to animal models (e.g., rodents) and collect plasma, urine, and tissues.

- Compare deuterated vs. non-deuterated metabolites to distinguish enzymatic vs. non-enzymatic degradation pathways .

Mechanistic modeling :

Advanced: What experimental strategies optimize the stability of the cyanoethyl-thioether moiety during long-term storage or under physiological conditions?

Answer:

The cyanoethyl-thioether bond is prone to oxidation and β-elimination . Mitigation strategies include:

- pH control : Store the compound in acidic buffers (pH 4-5) to suppress base-catalyzed elimination .

- Antioxidant additives : Add 0.1% ascorbic acid or EDTA to aqueous solutions to prevent radical-mediated oxidation .

- Lyophilization : Freeze-dry the dicyclohexylamine salt form to minimize hydrolytic degradation; reconstitute in deuterated DMSO for cell-based assays .

Basic: How does the dicyclohexylamine counterion influence the compound’s solubility and crystallinity?

Answer:

Dicyclohexylamine (DCHA):

- Enhances crystallinity : Forms a stable salt via ionic interaction with the carboxylate group, enabling X-ray diffraction analysis for structural confirmation .

- Modulates solubility : The salt is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO), facilitating peptide coupling reactions .

Advanced: What isotopic effects (kinetic or thermodynamic) are expected from the acetyl-d3 group in enzymatic assays?

Answer:

The deuterium isotope effect (DIE) can alter reaction rates in enzyme-catalyzed hydrolysis:

- Primary DIE : Slower cleavage of the C-D bond vs. C-H in the acetyl group, measurable via kinetic assays (kH/kD ~2-7 depending on enzyme active-site architecture) .

- Secondary DIE : Altered hydrogen bonding in the enzyme-substrate complex, detectable through Arrhenius plot deviations .

Experimental validation : Compare hydrolysis rates of deuterated vs. non-deuterated analogs using HLM or recombinant esterases.

Basic: What are the key applications of this compound in mechanistic studies of cysteine protease inhibition?

Answer:

The compound serves as:

- Activity-based probe : The cyanoethyl-thioether acts as a reversible covalent inhibitor of cysteine proteases (e.g., caspases).

- Isotope-encoded standard : Use deuterated and non-deuterated forms in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to quantify protease activity via MS1-based quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.